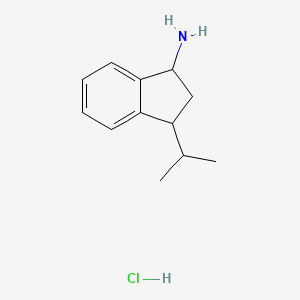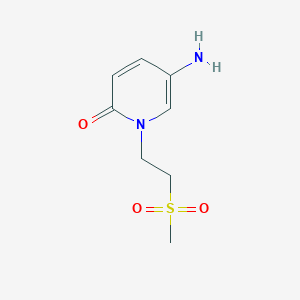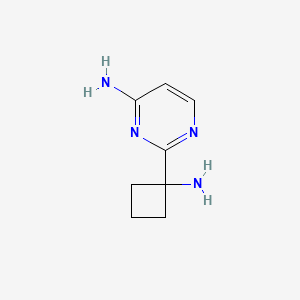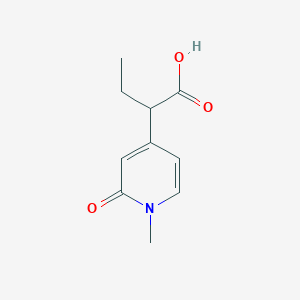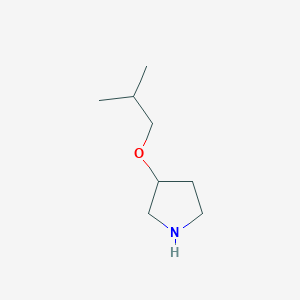
(S)-3-Isobutoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutoxypyrrolidine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring with an isobutoxy group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutoxypyrrolidine typically involves the reaction of pyrrolidine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The general reaction scheme is as follows:
Pyrrolidine+Isobutyl Bromide→3-Isobutoxypyrrolidine
Industrial Production Methods: Industrial production of 3-isobutoxypyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 3-Isobutoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of 3-isobutoxypyrrolidine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the isobutoxy group.
科学的研究の応用
3-Isobutoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-isobutoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Pyrrolidine: The parent compound, lacking the isobutoxy group.
N-Methylpyrrolidine: A methylated derivative with different chemical properties.
3-Hydroxypyrrolidine: A hydroxylated analogue with distinct reactivity.
Uniqueness: 3-Isobutoxypyrrolidine is unique due to the presence of the isobutoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-(2-methylpropoxy)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
BRUPCLNAJKBMLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)

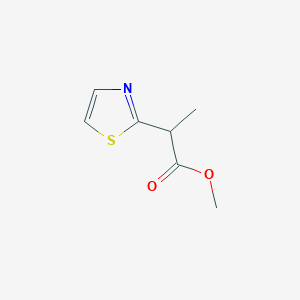
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
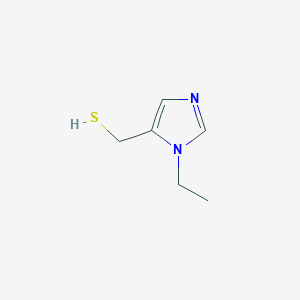
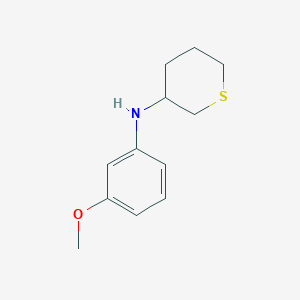
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
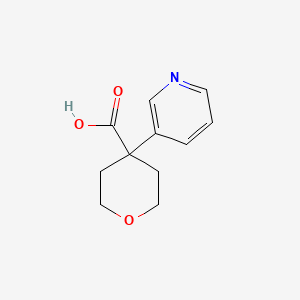
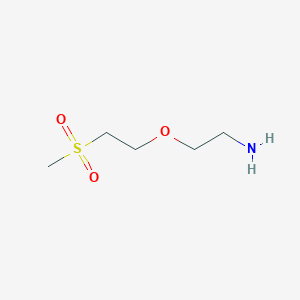
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
